molecular formula C10H10O B049655 Benzylideneacetone CAS No. 122-57-6

Benzylideneacetone

Cat. No.: B049655
CAS No.: 122-57-6
M. Wt: 146.19 g/mol
InChI Key: BWHOZHOGCMHOBV-BQYQJAHWSA-N
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Description

trans-Benzalacetone: is an organic compound with the chemical formula C₁₀H₁₀O. It is an α,β-unsaturated ketone, characterized by a phenyl ring attached to the β-carbon atom of but-3-en-2-one. This compound is known for its pale yellow solid appearance and is commonly used in the synthesis of various organic compounds .

Scientific Research Applications

trans-Benzalacetone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

Target of Action

The primary target of Benzylideneacetone is the enzyme phospholipase A2 (PLA2) . PLA2 plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes. By interacting with PLA2, this compound can influence the structure and function of cell membranes .

Mode of Action

This compound acts as an inhibitor of PLA2 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibitory effect can lead to changes in phospholipid metabolism, affecting the composition and properties of cell membranes .

Biochemical Pathways

The inhibition of PLA2 by this compound affects the eicosanoid synthesis pathway . Eicosanoids are signaling molecules that mediate various physiological processes, including inflammation and immune responses. By inhibiting PLA2, this compound can potentially influence these processes .

Result of Action

The inhibition of PLA2 by this compound can lead to changes in cell membrane composition and function . This can affect various cellular processes, potentially leading to changes in cell behavior. The exact effects would likely depend on the specific cell type and the physiological context.

Safety and Hazards

Benzylideneacetone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Benzylideneacetone derivatives have been found to inhibit osteoclastogenesis and activate osteoblastogenesis independently based on specific structure–activity relationship . This suggests a potential novel therapeutics for osteopenic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Benzalacetone is typically synthesized via the Claisen-Schmidt condensation reaction between acetone and benzaldehyde in the presence of a base catalyst such as sodium hydroxide (NaOH). The reaction involves the formation of an enolate ion from acetone, which then reacts with benzaldehyde to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of trans-Benzalacetone can be scaled up using a stirring-induced emulsion synthesis technique. This method involves separating the water-soluble acetone and NaOH from the oil-soluble benzaldehyde by the organic-aqueous phase interface. The Claisen-Schmidt condensation occurs at the liquid interface, and the formed trans-Benzalacetone molecules diffuse into the oil phase, preventing further reactions .

Chemical Reactions Analysis

Types of Reactions: trans-Benzalacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: trans-Benzalacetone is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo Michael addition reactions makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(E)-4-phenylbut-3-en-2-one
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InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BWHOZHOGCMHOBV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1031626
Record name Methyl trans-styryl ketone
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Molecular Weight

146.19 g/mol
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Physical Description

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour
Record name trans-4-Phenyl-3-buten-2-one
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Record name Benzylideneacetone
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Boiling Point

262.00 °C. @ 760.00 mm Hg
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Solubility

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 4-Phenyl-3-buten-2-one
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Vapor Pressure

0.009 [mmHg]
Record name trans-4-Phenyl-3-buten-2-one
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CAS No.

1896-62-4, 122-57-6
Record name trans-4-Phenyl-3-buten-2-one
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Record name Benzylideneacetone
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Record name 3-Buten-2-one, 4-phenyl-
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Record name Benzylideneacetone
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Melting Point

41.5 °C
Record name Benzylideneacetone
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Synthesis routes and methods I

Procedure details

It should be noted that an initial reaction of 2-methylaminoethanol (1.5 mL) with 4-hydroxybenzylideneacetone (0.68 g) in NaHSO3 (0.78 g) and H2O (1.5 mL) in a sealed vial at 140° C. for 16 hrs did not provide the necessary benzylidene acetone derivative (Scheme 1, compound (b)). Therefore, N-methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (Scheme 1, compound (a)) was purchased and used to complete the first step of synthesis instead. When the benzylidene acetone derivative was spotted on a TLC plate the compound glowed fluorescently. The benzylidene acetone derivative reaction mixture was spotted onto preparative TLC plate for purification. Three distinct bands can be observed: a red band at the bottom of the plate, yellow band at the middle, and a faint band at the top were observed. Using mass spectra the inventors determined that the middle yellow band contained the actual benzylidene acetone derivative.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an ambient pressure oxygen atmosphere, 29.2 mg of 4-phenyl-but-3-ene-2-ol and 33.9 mg of the platinum catalyst obtained in Example 1 were agitated for fifteen hours at 60° C. in 2 ml of water. The reaction mixture was subsequently extracted using ethyl acetate, and the organic layer was dried using magnesium sulfate, filtered and concentrated to obtain 25.2 mg (87% yield) of benzalacetone. The reaction equation and the analytical results of the product are shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-phenyl-but-3-ene-2-ol
Quantity
29.2 mg
Type
reactant
Reaction Step One
Quantity
33.9 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

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CC(O)C=Cc1ccccc1
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Synthesis routes and methods IV

Procedure details

Next, the reaction product was analyzed by NMR using proton (nuclear magnetic resonance apparatus, hereinafter to be called 1H-NMR). FIG. 5 is a view illustrating the reaction products from hydrogenation reaction of benzalacetone of Example 1. As is obvious from the figure, 4-phenyl-2-butanone and 4-phenyl-2-butanol were obtained by hydrogenation of benzalacetone within five minutes as reaction time at the yield of 97% and 3%, respectively.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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